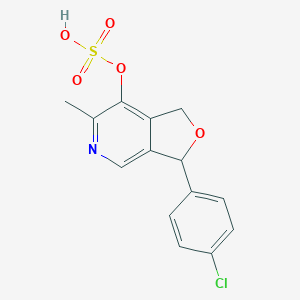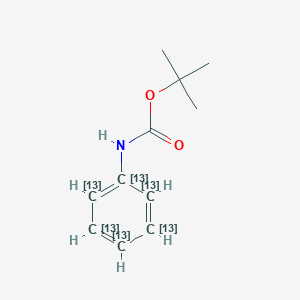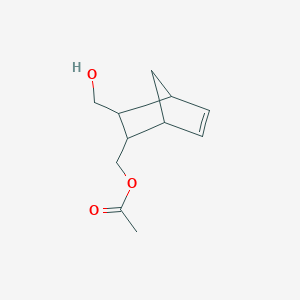
2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene, also known as AMBH, is a bicyclic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene is not fully understood, but it is believed to involve the inhibition of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. 2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene has also been shown to have antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene has several advantages for lab experiments, including its ease of synthesis, high yield, and versatility as an intermediate for the synthesis of complex molecules. However, 2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene also has several limitations, including its instability under certain conditions and the need for chiral separation of its enantiomers.
Future Directions
There are several future directions for the study of 2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene, including the development of more efficient synthesis methods, the exploration of its potential applications in materials science and organic synthesis, and the investigation of its mechanisms of action in various disease models. Additionally, further studies are needed to determine the safety and efficacy of 2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene in humans, as well as its potential for drug development.
Synthesis Methods
2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene can be synthesized using a variety of methods, including the Diels-Alder reaction, the Wittig reaction, and the Grignard reaction. The most commonly used method is the Diels-Alder reaction, which involves the reaction of cyclopentadiene and maleic anhydride in the presence of a catalyst such as zinc chloride. This method yields a racemic mixture of 2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene, which can be separated into its enantiomers using chiral chromatography.
Scientific Research Applications
2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene has been shown to have antitumor, anti-inflammatory, and analgesic properties. In materials science, 2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene has been used as a versatile intermediate for the synthesis of complex molecules.
properties
CAS RN |
131320-81-5 |
|---|---|
Product Name |
2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene |
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
[3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate |
InChI |
InChI=1S/C11H16O3/c1-7(13)14-6-11-9-3-2-8(4-9)10(11)5-12/h2-3,8-12H,4-6H2,1H3 |
InChI Key |
GRQPTGXDINMECF-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1C2CC(C1CO)C=C2 |
Canonical SMILES |
CC(=O)OCC1C2CC(C1CO)C=C2 |
synonyms |
2-(acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene 2-AMHMBH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



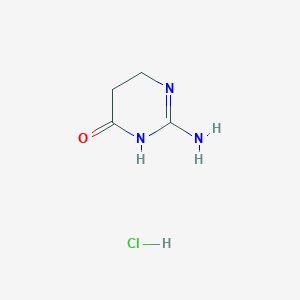
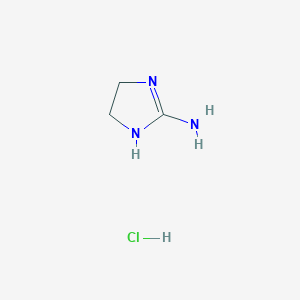
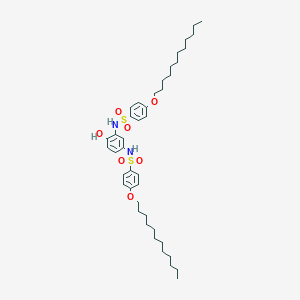
![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)
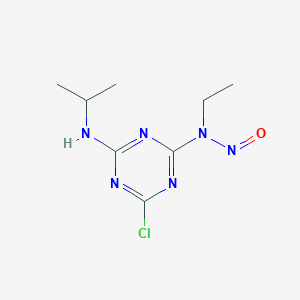
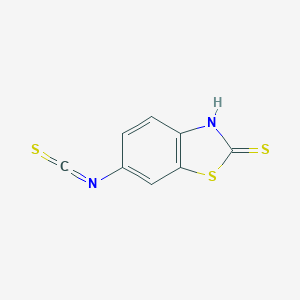



![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)
